Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
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Overview
Description
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride typically involves the reaction of 3-(methylaminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride can be compared with other similar compounds such as:
Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride: Similar structure but with an amino group instead of a methylamino group.
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate: The free base form without the hydrochloride salt.
Methyl 2-[3-(methylaminomethyl)phenoxy]propionate: Similar structure with a propionate ester group instead of an acetate group
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDJXJEGIJDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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